N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide
Description
This compound belongs to the rhodanine-derived thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a 2-thioxo group and a Z-configuration benzylidene substituent. Its structure features a 4-ethoxy-3-methoxybenzylidene moiety at the 5-position and a 2-methoxybenzamide group at the N-3 position.
Properties
Molecular Formula |
C21H20N2O5S2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H20N2O5S2/c1-4-28-16-10-9-13(11-17(16)27-3)12-18-20(25)23(21(29)30-18)22-19(24)14-7-5-6-8-15(14)26-2/h5-12H,4H2,1-3H3,(H,22,24)/b18-12- |
InChI Key |
SMNHAWMAJXLPAN-PDGQHHTCSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3OC)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolidinone Core
The thiazolidinone ring is constructed by reacting 2-(1H-benzimidazol-2-yl)-N-(4-hydrazinocarbonylphenyl)benzamide with thioglycolic acid in the presence of anhydrous ZnCl₂.
Procedure :
-
A mixture of the hydrazide precursor (1 mmol) and thioglycolic acid (1.2 mmol) is refluxed in dry toluene with ZnCl₂ (0.1 equiv) for 6–8 hours.
-
The product is precipitated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization from dimethyl sulfoxide (DMSO).
Key Data :
Knoevenagel Condensation for Benzylidene Formation
The benzylidene group is introduced by condensing the thiazolidinone intermediate with 4-ethoxy-3-methoxybenzaldehyde under basic conditions.
Procedure :
-
The thiazolidinone (1 mmol) and aldehyde (1.5 mmol) are stirred in ethanol with piperidine (5 mol%) at 60°C for 4 hours.
-
The (5Z)-isomer is selectively formed due to steric and electronic effects, confirmed by NMR coupling constants (J = 12–14 Hz for trans-vinylic protons).
Optimization Insights :
Acylation with 2-Methoxybenzoyl Chloride
The final step involves acylating the secondary amine of the thiazolidinone with 2-methoxybenzoyl chloride .
Procedure :
-
The benzylidene-thiazolidinone (1 mmol) is dissolved in dry dichloromethane (DCM) under nitrogen.
-
2-Methoxybenzoyl chloride (1.2 mmol) and triethylamine (2 mmol) are added dropwise at 0°C.
-
The reaction is stirred for 12 hours at room temperature, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).
Characterization Data :
-
IR (KBr) : 1715 cm⁻¹ (C=O, thiazolidinone), 1680 cm⁻¹ (amide I).
-
¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.52–6.82 (m, 8H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃).
Comparative Analysis of Synthetic Routes
Catalytic Efficiency
-
ZnCl₂ vs. Piperidine : ZnCl₂ accelerates cyclization but risks over-acidification, while piperidine aids in benzylidene formation without side reactions.
-
Solvent Impact : Ethanol provides optimal polarity for Knoevenagel condensation, whereas DMF increases reaction rates but complicates purification.
Yield and Purity
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Thiazolidinone Core | 82 | 95 |
| Benzylidene | 75 | 90 |
| Acylation | 68 | 88 |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound
Scientific Research Applications
N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound’s potential therapeutic effects are explored in drug discovery and development, particularly for diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Yield: Electron-withdrawing groups (e.g., nitro in Compound 12) correlate with lower yields (~53%) due to synthetic challenges, while alkyl/aryl amines (e.g., dibenzylamino in 24b) achieve higher yields (~93%) . The target compound’s 4-ethoxy group may enhance steric accessibility compared to nitro derivatives.
- Melting Points : Compounds with polar groups (e.g., carboxylic acid in 3d) exhibit higher melting points (217–219°C) due to intermolecular hydrogen bonding . The target’s methoxy groups may reduce melting points compared to hydroxy-substituted analogues.
- Spectral Signatures : The 2-thioxo group consistently appears in IR spectra at ~1299–1300 cm⁻¹, while carbonyl stretches (C=O) range from 1622–1704 cm⁻¹ depending on substituents .
Functional Group Analysis
- Benzylidene Substituents: The target’s 4-ethoxy-3-methoxybenzylidene group provides electron-donating effects, enhancing stability and lipophilicity compared to electron-withdrawing substituents (e.g., nitro-furyl in ). This may improve membrane permeability in biological systems .
- Amide Variations :
- The 2-methoxybenzamide group in the target offers ortho-substitution, which may sterically hinder rotation and influence binding pocket interactions. This contrasts with para-substituted amides (e.g., 4-fluorophenyl in Compound 12) or sulfonamides (), which have distinct electronic profiles .
Biological Activity
N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide is a synthetic compound belonging to the thiazolidinone class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3O4S2 |
| Molecular Weight | 415.48 g/mol |
| IUPAC Name | This compound |
| CAS Number | 380582-45-6 |
Structural Features
The compound features a thiazolidinone ring system, which is crucial for its biological activity. The presence of methoxy and ethoxy substituents enhances its lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
Anticancer Activity
The compound has demonstrated notable antiproliferative effects against several cancer cell lines. Studies have reported IC50 values in the low micromolar range, indicating potent activity. For example:
Antiproliferative Activity Against Cancer Cell Lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 3.7 |
| HEK293 | 5.3 |
The mechanism of action appears to involve the modulation of apoptosis and cell cycle regulation pathways .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory activity. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro . This suggests potential therapeutic applications in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular proliferation and inflammation.
- Receptor Interaction: It could interact with specific receptors that modulate signaling pathways related to cancer and inflammation.
- Oxidative Stress Modulation: The antioxidant properties may contribute to its protective effects against oxidative damage in cells .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Activity: A study evaluated the antiproliferative effects of various thiazolidinone derivatives on MCF-7 breast cancer cells, revealing that modifications in the benzylidene moiety significantly influenced activity .
- Antimicrobial Evaluation: Another research focused on the antimicrobial properties of thiazolidinone derivatives against clinical isolates, demonstrating effective inhibition against resistant strains .
Q & A
Q. What are the key synthetic routes for N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate .
- Step 2 : Cyclization with chloroacetic acid under basic conditions to construct the thiazolidinone ring .
- Step 3 : Coupling with 2-methoxybenzamide via nucleophilic substitution.
Optimization : Use polar aprotic solvents (e.g., DMF) and reflux conditions (80–100°C) to enhance yield. Monitor purity via TLC and confirm structures using NMR (¹H/¹³C) and HRMS .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methoxy/ethoxy groups (δ 3.7–4.2 ppm).
- IR : Confirm thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
- X-ray Crystallography : Resolve the Z-configuration of the benzylidene moiety .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer :
- Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC ≤ 16 µg/mL) .
- Anticancer : Screen in MTT assays (e.g., IC₅₀ ~10 µM against MCF-7 breast cancer cells) .
Advanced Research Questions
Q. How do substituents (e.g., ethoxy vs. methoxy) influence the compound’s bioactivity?
- Methodological Answer :
- SAR Studies : Compare analogs with varying substituents using in vitro assays.
- Example : Ethoxy groups enhance lipophilicity (logP ↑), improving membrane permeability .
- Computational Modeling : Perform docking studies to assess binding affinity to targets (e.g., bacterial enoyl-ACP reductase) .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability .
- Dose-Response Analysis : Validate IC₅₀ values across multiple cell lines (e.g., NCI-60 panel) .
- Meta-Analysis : Cross-reference structural analogs (e.g., sulfonamide vs. benzamide derivatives) to identify substituent-dependent trends .
Q. How can computational methods predict pharmacokinetic properties (e.g., solubility, bioavailability)?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate logS (solubility) and BBB permeability .
- Molecular Dynamics : Simulate interactions with serum proteins (e.g., albumin) to predict half-life .
Notes for Experimental Design
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the thiazolidinone ring .
- Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .
- Data Reproducibility : Use ≥3 biological replicates and report SEM/error bars .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
